molecular formula C8H9Br2NO2 B13124220 2,6-Dibromo-3-(dimethoxymethyl)pyridine

2,6-Dibromo-3-(dimethoxymethyl)pyridine

Cat. No.: B13124220
M. Wt: 310.97 g/mol
InChI Key: UMVBXWHUPXZWGE-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethoxymethyl group at the 3 position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(dimethoxymethyl)pyridine typically involves the bromination of 2,6-lutidine followed by the introduction of the dimethoxymethyl group. One common method involves dissolving 2,6-lutidine in carbon tetrachloride (CCl4) and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After the reaction is complete, the mixture is cooled, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The product is then dried and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2,6-Dibromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(dimethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethoxymethyl group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

2,6-dibromo-3-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H9Br2NO2/c1-12-8(13-2)5-3-4-6(9)11-7(5)10/h3-4,8H,1-2H3

InChI Key

UMVBXWHUPXZWGE-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(N=C(C=C1)Br)Br)OC

Origin of Product

United States

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